(2-Methylcyclopentyl)methanamine
Description
(2-Methylcyclopentyl)methanamine is a cycloalkane-substituted primary amine with the molecular formula C₇H₁₅N. Its hydrochloride salt (CAS 212382-70-2) is commercially available as an industrial-grade compound (99% purity) used in pharmaceuticals, agrochemicals, and organic synthesis . The molecule consists of a cyclopentane ring with a methyl group at the 2-position and a methanamine (-CH₂NH₂) substituent. This structure confers moderate hydrophobicity and stereochemical complexity, making it valuable for designing bioactive molecules. Its industrial applications include serving as an intermediate in fungicide production, such as metconazole .
Properties
IUPAC Name |
(2-methylcyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(6)5-8/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPIFGJTJJDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629412 | |
| Record name | 1-(2-Methylcyclopentyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
751464-59-2 | |
| Record name | 1-(2-Methylcyclopentyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylcyclopentyl)methanamine typically involves the reaction of 2-methylcyclopentanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of (2-Methylcyclopentyl)methanamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Methylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
(2-Methylcyclopentyl)methanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogues of (2-Methylcyclopentyl)methanamine, highlighting differences in substituents, molecular properties, and applications:
Agrochemical Efficiency
(2-Methylcyclopentyl)methanamine-derived fungicides like metconazole show broad-spectrum activity against plant pathogens, with EC₅₀ values ≤1 ppm . Chlorophenyl analogues exhibit enhanced potency but face regulatory scrutiny due to environmental persistence .
Pharmacological Studies
- Safety Profiles : Industrial-grade (2-Methylcyclopentyl)methanamine hydrochloride meets REACH/ISO standards, whereas chlorinated variants require additional toxicity mitigation strategies .
Biological Activity
(2-Methylcyclopentyl)methanamine is a compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : (2-methylcyclopentyl)methanamine
- Molecular Weight : 149.66 g/mol
- CAS Number : 751464-59-2
The compound's structure includes a cyclopentyl group, which contributes to its steric and electronic properties, influencing its reactivity and interactions with biological targets.
The biological activity of (2-Methylcyclopentyl)methanamine primarily involves its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which can lead to various physiological effects. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest its potential role in:
- Neurotransmitter modulation : Interacting with neurotransmitter receptors may influence mood and cognitive functions.
- Cell signaling pathways : Potential involvement in pathways related to cell growth and apoptosis.
In Vitro Studies
Recent research has explored the compound's effects on cell lines. For example, studies have indicated that (2-Methylcyclopentyl)methanamine exhibits:
- Antiproliferative effects : Inhibition of cell growth in certain cancer cell lines.
- Neuroprotective properties : Potential to protect neurons from oxidative stress-induced damage.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of (2-Methylcyclopentyl)methanamine. Notable findings include:
- Behavioral changes in rodent models : Indications of improved cognitive function and reduced anxiety-like behaviors.
- Impact on metabolic processes : Observations suggest that the compound may influence glucose metabolism and lipid profiles.
Case Studies
-
Neuroprotective Effects :
A study involving rodents treated with (2-Methylcyclopentyl)methanamine demonstrated significant neuroprotection against induced oxidative stress. The results indicated reduced markers of neuronal damage and improved behavioral outcomes compared to control groups. -
Anticancer Activity :
In vitro assays showed that the compound inhibited the proliferation of breast cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis
To better understand the significance of (2-Methylcyclopentyl)methanamine's biological activity, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (3-Methylcyclopentyl)methanamine | Moderate neuroactivity | Modulation of neurotransmitter systems |
| Cyclopentane methanamine | Limited anticancer activity | Induction of apoptosis |
| 3-Cyclopentylpropan-1-amine | Antidepressant properties | Serotonin receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
